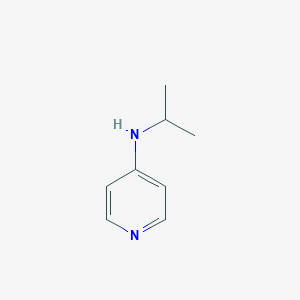
N-Isopropylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropylpyridin-4-amine is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals, natural products, and functional materials . This compound is particularly notable for its applications in organic synthesis and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpyridin-4-amine typically involves the reaction of pyridine with isopropylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the reaction of tetrahydrofuran with an acetic acid solution of hydrogen bromide to form an intermediate, followed by reaction with isopropylamine, is a method that offers high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Isopropylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1. Kinase Inhibition:
N-Isopropylpyridin-4-amine has been identified as a promising candidate for the development of kinase inhibitors. Specifically, compounds derived from this structure have shown efficacy in modulating IRAK-4, a kinase implicated in inflammatory responses and autoimmune diseases. The modulation of IRAK-4 can potentially lead to treatments for conditions such as rheumatoid arthritis, Crohn's disease, and other inflammatory disorders .
2. Drug Discovery:
The compound serves as a lead structure in drug discovery efforts aimed at developing new therapeutics. Its derivatives have been investigated for their ability to inhibit various kinases, which are critical for cellular signaling pathways. The potential therapeutic applications include treatments for proliferative diseases and metabolic disorders .
Biological Research
1. Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in addressing antibiotic resistance issues .
2. Anti-inflammatory Effects:
The compound's role in modulating inflammatory pathways has been explored extensively. By inhibiting specific kinases involved in inflammatory signaling, this compound may reduce inflammation and provide therapeutic benefits in conditions characterized by excessive inflammation .
Material Science
1. Synthesis of Advanced Materials:
this compound is utilized as an intermediate in the synthesis of novel materials with unique properties. Its derivatives can be incorporated into polymers or other materials to enhance their performance characteristics, such as thermal stability and mechanical strength .
Case Studies
Mecanismo De Acción
The mechanism of action of N-Isopropylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in its potential therapeutic applications for neurological disorders.
Comparación Con Compuestos Similares
4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve signal conduction.
Pyridine: The parent compound, widely used in pharmaceuticals and agrochemicals.
Dihydropyridines: Used as calcium channel blockers in the treatment of hypertension.
Uniqueness: N-Isopropylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit potassium channels sets it apart from other pyridine derivatives, making it a valuable compound in both research and potential therapeutic applications.
Propiedades
Número CAS |
179339-89-0 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3,(H,9,10) |
Clave InChI |
BIPRNRDNBVGHNV-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=NC=C1 |
SMILES canónico |
CC(C)NC1=CC=NC=C1 |
Sinónimos |
2-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















